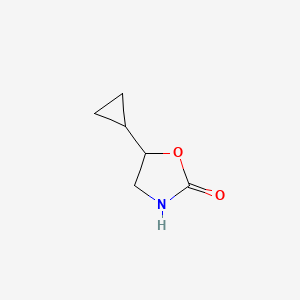

5-环丙基-1,3-恶唑烷-2-酮

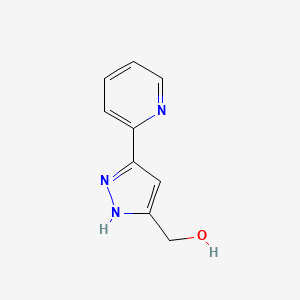

描述

The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations . It is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Chemical Reactions Analysis

Oxazolidin-2-ones are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol .科学研究应用

立体选择性合成

恶唑烷-2-酮,包括 5-环丙基-1,3-恶唑烷-2-酮,用于立体选择性合成 . 一种有效的方法已被报道用于合成 4,5-二取代恶唑烷-2-酮骨架,该方法基于不对称醛醇缩合和改进的 Curtius 协议的结合 .

药物发现

恶唑烷-2-酮是有趣的杂环化合物,既可用作药物,也可用作关键合成中间体 . 它们已显示出广泛的药理特性 . 这使得 5-环丙基-1,3-恶唑烷-2-酮成为药物发现早期阶段的潜在候选药物 .

抗菌活性

自从发现某些恶唑烷-2-酮的抗菌活性以来,取代恶唑烷-2-酮基序的合成引起了极大的兴趣 . 例如,利奈唑胺是第一个合成的恶唑烷-2-酮抗菌剂,已显示出对革兰氏阳性菌的强大功效 .

耐药性感染的治疗

利奈唑胺已获得 FDA 批准用于治疗一系列传统的耐药性感染,包括 MRSA 和耐药性结核病 . 这表明 5-环丙基-1,3-恶唑烷-2-酮可能在类似的应用中使用。

抗菌药物的合成

恶唑烷酮衍生物对创建具有低耐药性的新型抗菌药物特别感兴趣 . 迄今为止,该类化合物中的三种化合物,利奈唑胺、特迪唑胺和康替唑胺,已在临床实践中使用 .

分子内杂环化

作用机制

Target of Action

- 5-Cyclopropyl-1,3-oxazolidin-2-one likely interacts with ribosomes within bacterial cells. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center .

Biochemical Pathways

实验室实验的优点和局限性

One of the advantages of using 5-Cyclopropyl-1,3-oxazolidin-2-one in laboratory experiments is that it is relatively easy to obtain and relatively inexpensive to purchase. In addition, it is a stable compound that can be stored for long periods of time.

One of the limitations of using 5-Cyclopropyl-1,3-oxazolidin-2-one in laboratory experiments is that it is not very soluble in water, so it must be dissolved in an organic solvent such as methanol or ethanol. In addition, 5-Cyclopropyl-1,3-oxazolidin-2-one can be toxic to certain organisms, so it must be handled with care.

未来方向

There are a number of potential future directions for the use of 5-Cyclopropyl-1,3-oxazolidin-2-one. For example, it could be further studied for its potential applications in the pharmaceutical and agrochemical industries. In addition, it could be studied for its potential use in the synthesis of other compounds, such as polymers and other organic molecules. Finally, it could be further studied for its potential use as a drug delivery system, or for its potential use as a therapeutic agent.

生化分析

Biochemical Properties

5-Cyclopropyl-1,3-oxazolidin-2-one plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the formation of the 70S initiation complex essential for protein synthesis . This interaction is facilitated by the compound’s ability to form hydrogen bonds with key amino acid residues in the ribosomal RNA. Additionally, 5-Cyclopropyl-1,3-oxazolidin-2-one has been shown to interact with various enzymes involved in metabolic pathways, further influencing cellular processes .

Cellular Effects

The effects of 5-Cyclopropyl-1,3-oxazolidin-2-one on cellular processes are profound. It has been observed to inhibit the growth of Gram-positive bacteria by disrupting protein synthesis . This disruption leads to a cascade of cellular effects, including alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism. The compound’s ability to inhibit protein synthesis also affects the production of essential proteins, leading to cell death in susceptible bacterial strains .

Molecular Mechanism

At the molecular level, 5-Cyclopropyl-1,3-oxazolidin-2-one exerts its effects through a well-defined mechanism of action. The compound binds to the peptidyl transferase center of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This binding prevents the proper alignment of tRNA and mRNA, thereby halting the elongation of the nascent peptide chain. Additionally, 5-Cyclopropyl-1,3-oxazolidin-2-one has been shown to induce conformational changes in the ribosome, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cyclopropyl-1,3-oxazolidin-2-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 5-Cyclopropyl-1,3-oxazolidin-2-one can lead to persistent inhibition of bacterial growth, with no significant development of resistance observed in vitro

Dosage Effects in Animal Models

The effects of 5-Cyclopropyl-1,3-oxazolidin-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

5-Cyclopropyl-1,3-oxazolidin-2-one is involved in several metabolic pathways, primarily those related to its antibacterial activity. The compound is metabolized by various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites retain the ability to inhibit bacterial protein synthesis, contributing to the overall antibacterial efficacy of the compound . Additionally, 5-Cyclopropyl-1,3-oxazolidin-2-one has been shown to affect metabolic flux and metabolite levels in bacterial cells, further disrupting cellular processes .

Transport and Distribution

Within cells and tissues, 5-Cyclopropyl-1,3-oxazolidin-2-one is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cell, 5-Cyclopropyl-1,3-oxazolidin-2-one accumulates in the cytoplasm, where it exerts its antibacterial effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 5-Cyclopropyl-1,3-oxazolidin-2-one is primarily within the cytoplasm, where it interacts with the bacterial ribosome . The compound’s activity is dependent on its ability to reach and bind to the ribosomal subunits, which are located in the cytoplasm . Additionally, post-translational modifications and targeting signals may influence the localization and activity of 5-Cyclopropyl-1,3-oxazolidin-2-one within bacterial cells .

属性

IUPAC Name |

5-cyclopropyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-7-3-5(9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXWOHYHDGRZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

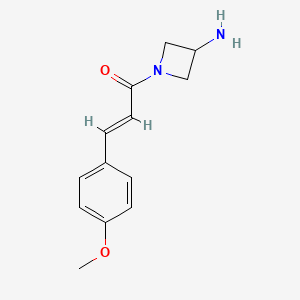

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)

![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)

![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)